molecular formula C17H24O3S B4289270 2-(butylsulfinyl)cyclohexyl benzoate

2-(butylsulfinyl)cyclohexyl benzoate

Cat. No.: B4289270
M. Wt: 308.4 g/mol
InChI Key: MJWQPVCTXDHHDO-UHFFFAOYSA-N
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Description

2-(Butylsulfinyl)cyclohexyl benzoate is an organic compound with the molecular formula C17H24O3S It is a benzoate ester derivative, featuring a cyclohexyl ring substituted with a butylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfinyl)cyclohexyl benzoate typically involves the esterification of cyclohexanol derivatives with benzoic acid or its derivatives. The butylsulfinyl group can be introduced through sulfoxidation reactions using appropriate sulfoxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors could be employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfinyl)cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The butylsulfinyl group can be further oxidized to sulfone using strong oxidizing agents.

    Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving ester and sulfoxide groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(butylsulfinyl)cyclohexyl benzoate involves its interaction with molecular targets through its ester and sulfoxide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl benzoate: Lacks the butylsulfinyl group, making it less reactive in certain chemical reactions.

    Butylsulfinyl benzene: Lacks the cyclohexyl ring, altering its physical and chemical properties.

    Cyclohexyl sulfide benzoate: Contains a sulfide group instead of a sulfoxide, affecting its reactivity and stability.

Properties

IUPAC Name

(2-butylsulfinylcyclohexyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S/c1-2-3-13-21(19)16-12-8-7-11-15(16)20-17(18)14-9-5-4-6-10-14/h4-6,9-10,15-16H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQPVCTXDHHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1CCCCC1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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